N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride
Overview
Description
PF-3758309 hydrochloride is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a member of the serine/threonine kinase family, which plays a crucial role in various cellular processes, including cytoskeletal reorganization, cell proliferation, and oncogenesis. PF-3758309 hydrochloride has shown significant potential in inhibiting cancer cell migration and invasion, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of PF-3758309 hydrochloride involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups necessary for PAK4 inhibition. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may include large-scale synthesis in batch reactors, purification through crystallization or chromatography, and rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
PF-3758309 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can convert specific functional groups, impacting the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s binding affinity to PAK4. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
PF-3758309 hydrochloride has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of cancer cell migration and invasion, particularly in lung, colorectal, breast, and ovarian cancers.
HIV Research: The compound has been identified as a potent inhibitor of HIV-1 latency reversal, making it a valuable tool in HIV research.
Cell Biology: It is used to investigate the role of PAK4 in cytoskeletal remodeling, cell proliferation, and apoptosis.
Drug Development: PF-3758309 hydrochloride serves as a lead compound for developing new PAK4 inhibitors with improved efficacy and safety profiles
Mechanism of Action
PF-3758309 hydrochloride exerts its effects by competitively inhibiting the ATP-binding site of PAK4. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, including the cAMP response element-binding protein (CREB), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and β-catenin pathways. These pathways are crucial for cell migration, proliferation, and survival. By blocking these pathways, PF-3758309 hydrochloride effectively inhibits cancer cell migration and invasion .
Comparison with Similar Compounds
PF-3758309 hydrochloride is unique due to its high specificity and potency as a PAK4 inhibitor. Similar compounds include:
IPA-3: Another PAK inhibitor, but with lower specificity and potency compared to PF-3758309 hydrochloride.
FRAX597: A PAK1 inhibitor with different selectivity and efficacy profiles.
G-5555: A PAK4 inhibitor with comparable potency but different pharmacokinetic properties. PF-3758309 hydrochloride stands out due to its reversible inhibition, oral availability, and significant anti-metastatic effects in various cancer models
Properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8OS.ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);1H/t19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSGSCZKFHGJNK-FSRHSHDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279034-84-2 | |
Record name | PF-03758309 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279034842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03758309 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS52H27235 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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